2-Azido-2-(1-methoxycyclobutyl)ethanol
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Overview
Description
2-Azido-2-(1-methoxycyclobutyl)ethanol is an organic compound with the molecular formula C7H13N3O2 It is characterized by the presence of an azido group (-N3) and a methoxycyclobutyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-(1-methoxycyclobutyl)ethanol typically involves the reaction of 2-(1-methoxycyclobutyl)ethanol with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, safety measures would be crucial due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-2-(1-methoxycyclobutyl)ethanol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-2-(1-methoxycyclobutyl)ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-2-(1-methoxycyclobutyl)ethanol involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes. The methoxycyclobutyl group may influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azidoethanol: Lacks the methoxycyclobutyl group, making it less sterically hindered.
2-Azido-2-methylpropanol: Contains a methyl group instead of the methoxycyclobutyl group, affecting its reactivity and applications.
Uniqueness
2-Azido-2-(1-methoxycyclobutyl)ethanol is unique due to the presence of the methoxycyclobutyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-azido-2-(1-methoxycyclobutyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-7(3-2-4-7)6(5-11)9-10-8/h6,11H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHRSBCZIYNREP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(CO)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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